molecular formula C14H20BN3O2 B11845296 N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B11845296
M. Wt: 273.14 g/mol
InChI Key: OIWJVJCBBOWHKX-UHFFFAOYSA-N
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Description

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine is a complex organic compound that features a benzimidazole core substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The benzimidazole core can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical properties and reactivity compared to other boronate esters.

Properties

Molecular Formula

C14H20BN3O2

Molecular Weight

273.14 g/mol

IUPAC Name

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)18-12(16-5)17-10/h6-8H,1-5H3,(H2,16,17,18)

InChI Key

OIWJVJCBBOWHKX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)NC

Origin of Product

United States

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